2-Methyl-5-nitroimidazol-1-ylacetic acid
Overview
Description
Metronidazole acetic acid is a derivative of metronidazole, a nitroimidazole antibiotic widely used to treat various infections caused by anaerobic bacteria and protozoa. Metronidazole acetic acid retains the core structure of metronidazole but incorporates an acetic acid moiety, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Metronidazole acetic acid can be synthesized through the oxidation of metronidazole. One common method involves reacting metronidazole with acetic acid in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of metronidazole acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including temperature control, reaction time, and purification steps .
Chemical Reactions Analysis
Types of Reactions
Metronidazole acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group in metronidazole acetic acid can be oxidized to form different metabolites.
Reduction: Under anaerobic conditions, the nitro group can be reduced, leading to the formation of reactive intermediates.
Substitution: The acetic acid moiety can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride are used under anaerobic conditions.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various metabolites of metronidazole acetic acid, which can have different biological activities and properties .
Scientific Research Applications
Metronidazole acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitroimidazole derivatives.
Biology: It is studied for its effects on anaerobic bacteria and protozoa, as well as its potential use in treating infections.
Medicine: It is explored for its potential therapeutic applications, including its use in combination therapies for bacterial and protozoal infections.
Mechanism of Action
The mechanism of action of metronidazole acetic acid involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates. These intermediates interact with deoxyribonucleic acid and electron-transport proteins, inhibiting nucleic acid synthesis and leading to cell death. The molecular targets include bacterial deoxyribonucleic acid and various enzymes involved in electron transport .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: The parent compound, widely used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Secnidazole: A nitroimidazole used to treat bacterial vaginosis and other infections.
Uniqueness
Metronidazole acetic acid is unique due to the incorporation of the acetic acid moiety, which can influence its chemical properties and biological activities. This modification can enhance its solubility, stability, and potentially its antimicrobial efficacy compared to other nitroimidazole derivatives .
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEGZXNRNWUYKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143626 | |
Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-93-1 | |
Record name | 2-Methyl-5-nitroimidazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-5-NITROIMIDAZOL-1-YLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69IKL472BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid in pharmaceutical chemistry?
A: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid is a crucial building block for synthesizing novel compounds with potential antiparasitic activity. This compound is derived from metronidazole, a well-known antibiotic and antiprotozoal drug. By modifying the structure of metronidazole, researchers aim to develop new drugs with improved efficacy, reduced side effects, and potentially overcome drug resistance. [, ]
Q2: How is 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid synthesized from metronidazole?
A: The synthesis involves a two-step process: []
Q3: What types of compounds can be synthesized using 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid as a starting material?
A: Researchers have successfully utilized this compound to synthesize: []
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